Sulfo-cyanine3.5 NHS ester (tripotassium)
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Overview
Description
Sulfo-cyanine3.5 NHS ester (tripotassium): is a water-soluble cyanine dye that contains N-hydroxysuccinimide ester groups, making it amino-reactive. This compound is widely used in scientific research due to its fluorescent properties, which make it an excellent tool for labeling and tracking biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-cyanine3.5 NHS ester (tripotassium) involves the activation of the carboxyl group in the cyanine dye molecule using N-hydroxysuccinimide. This activation allows the dye to react with primary and secondary amines to form stable amide bonds. The reaction typically occurs in an aqueous solution at room temperature .
Industrial Production Methods: In industrial settings, the production of Sulfo-cyanine3.5 NHS ester (tripotassium) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Sulfo-cyanine3.5 NHS ester (tripotassium) primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This group reacts with amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary and secondary amines
Conditions: Aqueous solution, room temperature
Major Products: The major product of the reaction between Sulfo-cyanine3.5 NHS ester (tripotassium) and amines is a labeled biomolecule with a stable amide bond .
Scientific Research Applications
Chemistry: Sulfo-cyanine3.5 NHS ester (tripotassium) is used in various chemical applications, including the labeling of small molecules and polymers for tracking and analysis .
Biology: In biological research, this compound is used to label proteins, peptides, and nucleic acids. Its fluorescent properties allow researchers to visualize and track these molecules in various biological processes .
Medicine: In medical research, Sulfo-cyanine3.5 NHS ester (tripotassium) is used in diagnostic imaging and therapeutic applications. It helps in the detection of specific biomolecules and the delivery of therapeutic agents .
Industry: In industrial applications, this compound is used in the development of fluorescent probes and sensors. It is also used in the manufacturing of diagnostic kits and other analytical tools .
Mechanism of Action
Sulfo-cyanine3.5 NHS ester (tripotassium) exerts its effects through the formation of stable amide bonds with primary and secondary amines. The N-hydroxysuccinimide ester group activates the carboxyl group in the cyanine dye, allowing it to react with amines. This reaction results in the labeling of biomolecules, which can then be tracked using fluorescence .
Comparison with Similar Compounds
- Sulfo-cyanine3 NHS ester
- Sulfo-cyanine5 NHS ester
- Sulfo-cyanine7 NHS ester
Comparison: Sulfo-cyanine3.5 NHS ester (tripotassium) is unique due to its intermediate absorption and emission properties, which fall between those of Sulfo-cyanine3 and Sulfo-cyanine5. This makes it particularly useful for applications requiring specific fluorescence characteristics .
Properties
Molecular Formula |
C42H40K3N3O16S4 |
---|---|
Molecular Weight |
1088.3 g/mol |
IUPAC Name |
tripotassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C42H43N3O16S4.3K/c1-41(2)34(43(5)30-15-13-26-28(39(30)41)20-24(62(49,50)51)22-32(26)64(55,56)57)10-9-11-35-42(3,4)40-29-21-25(63(52,53)54)23-33(65(58,59)60)27(29)14-16-31(40)44(35)19-8-6-7-12-38(48)61-45-36(46)17-18-37(45)47;;;/h9-11,13-16,20-23H,6-8,12,17-19H2,1-5H3,(H3-,49,50,51,52,53,54,55,56,57,58,59,60);;;/q;3*+1/p-3 |
InChI Key |
ZIHCBFPLFPPRAR-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origin of Product |
United States |
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